3-Amino-2-methyl-benzyl-d2 Alcohol
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Overview
Description
3-Amino-2-methyl-benzyl-d2 Alcohol: is a deuterated derivative of 3-Amino-2-methylbenzyl alcohol. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with a methyl group (-CH3) at the ortho position relative to the amino group. The deuterium atoms replace the hydrogen atoms in the benzyl alcohol moiety, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-benzyl-d2 Alcohol typically involves the following steps:
Nitration: The starting material, 2-methylbenzyl alcohol, undergoes nitration to introduce a nitro group (-NO2) at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) under specific conditions to obtain the deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 2-methylbenzyl alcohol are nitrated using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors with Pd/C catalysts.
Deuterium Exchange: The deuteration process is carried out in specialized reactors designed to handle deuterium oxide and ensure efficient isotope exchange.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-benzyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, Pd/C with H2 gas.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-Amino-2-methylbenzaldehyde.
Reduction: Formation of 3-Amino-2-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 3-Amino-2-methyl-benzyl-d2 Alcohol is used as a precursor in the synthesis of complex organic molecules. Its deuterated form is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used in isotope labeling experiments to trace metabolic pathways and study enzyme kinetics. The deuterium atoms provide a distinct signal in mass spectrometry, aiding in the identification and quantification of metabolites.
Medicine: The compound is explored for its potential in drug development, particularly in the design of deuterated drugs that exhibit improved pharmacokinetic properties. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique isotopic composition makes it suitable for applications in advanced materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Alcohol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms, due to their higher mass, can alter the vibrational frequencies of chemical bonds, affecting the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
3-Amino-2-methylbenzyl alcohol: The non-deuterated form of the compound, which lacks the isotopic labeling.
2-Amino-3-methylbenzyl alcohol: A positional isomer with the amino group at the ortho position relative to the methyl group.
3-Amino-4-methylbenzyl alcohol: Another isomer with the methyl group at the para position relative to the amino group.
Uniqueness: 3-Amino-2-methyl-benzyl-d2 Alcohol is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic substitution also offers potential benefits in drug development by improving the pharmacokinetic profile of therapeutic agents.
Properties
IUPAC Name |
(3-amino-2-methylphenyl)-dideuteriomethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYZMJMDIMWDNJ-BFWBPSQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)N)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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